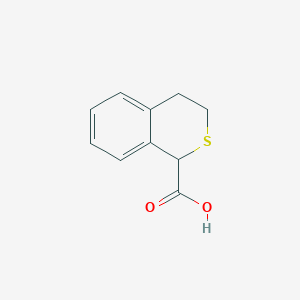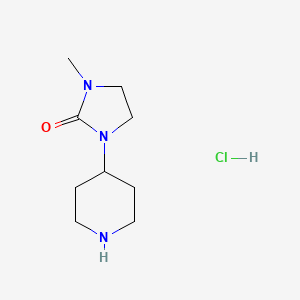![molecular formula C13H11BF2O3 B1423435 Acide {2-[(2,4-Difluorophényl)méthoxy]phényl}boronique CAS No. 1335234-26-8](/img/structure/B1423435.png)
Acide {2-[(2,4-Difluorophényl)méthoxy]phényl}boronique
Vue d'ensemble
Description
{2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2,4-difluorophenylmethoxy group. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations.
Applications De Recherche Scientifique
Chimie médicinale : Applications anticancéreuses
Les acides boroniques, y compris les dérivés comme l'acide {2-[(2,4-Difluorophényl)méthoxy]phényl}boronique, sont de plus en plus reconnus pour leur potentiel en chimie médicinale, en particulier dans les traitements anticancéreux. L'introduction d'un groupe acide boronique dans les molécules bioactives peut modifier la sélectivité, les caractéristiques physicochimiques et pharmacocinétiques, conduisant à l'amélioration des activités existantes . Ce composé pourrait être impliqué dans la synthèse de nouveaux médicaments qui ciblent les cellules cancéreuses avec une efficacité accrue et des effets secondaires réduits.
Agents antibactériens et antiviraux
La structure unique des acides boroniques leur permet d'agir comme des inhibiteurs contre diverses enzymes essentielles à la réplication bactérienne et virale. En modifiant la structure moléculaire pour inclure des groupes acide boronique, les chercheurs peuvent développer de nouveaux agents antibactériens et antiviraux qui sont plus efficaces pour inhiber la croissance et la propagation des agents pathogènes .
Technologie des capteurs
Les acides boroniques peuvent former des complexes covalents réversibles avec les sucres et les acides aminés, ce qui les rend utiles dans la technologie des capteurs. L'this compound pourrait être appliqué dans le développement de capteurs qui détectent les molécules biologiques, offrant des applications dans le diagnostic et la surveillance des processus biologiques .
Systèmes d'administration de médicaments
Les propriétés de liaison réversible des acides boroniques les rendent également adaptés aux systèmes d'administration de médicaments. Ils peuvent être utilisés pour créer des mécanismes d'administration qui libèrent des agents thérapeutiques en réponse à des stimuli biologiques spécifiques, tels que les changements de niveaux de glucose, ce qui est particulièrement utile pour l'administration d'insuline dans la gestion du diabète .
Réactions de couplage croisé de Suzuki-Miyaura
Ce composé est précieux en chimie organique synthétique, en particulier dans les réactions de couplage croisé de Suzuki-Miyaura. Ces réactions sont essentielles pour construire des liaisons carbone-carbone, qui sont fondamentales dans la synthèse de molécules organiques complexes, y compris les produits pharmaceutiques et les polymères .
Développement de matériaux optoélectroniques
Les acides boroniques sont utilisés dans la synthèse de matériaux pour l'optoélectronique, tels que les diodes électroluminescentes organiques (OLED). L'this compound peut être impliqué dans la création de composés qui émettent de la lumière en réponse à un courant électrique, ce qui est essentiel pour développer des systèmes d'affichage et d'éclairage plus efficaces .
Catalyse
En catalyse, les acides boroniques peuvent augmenter la vitesse des réactions chimiques. Ils sont utilisés pour catalyser diverses transformations organiques, y compris la fonctionnalisation régiosélective des diols, des glucides et les réactions d'ouverture de cycle d'époxydes, qui sont importantes dans la synthèse de produits chimiques fins et de produits pharmaceutiques .
Chimie des polymères
Les acides boroniques jouent un rôle en chimie des polymères, où ils peuvent être utilisés pour créer de nouveaux polymères aux propriétés uniques. Ces polymères ont des applications potentielles en biomédecine, en électronique et en science des matériaux, offrant une plateforme pour l'innovation dans ces domaines .
Mécanisme D'action
Target of Action
The primary target of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the creation of new organic compounds, which can have various applications in organic chemistry .
Action Environment
The action of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which the compound participates, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid typically involves the reaction of 2,4-difluorobenzyl alcohol with phenylboronic acid under specific conditions. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate. The process can be summarized as follows:
Step 1: Protection of the hydroxyl group in 2,4-difluorobenzyl alcohol.
Step 2: Formation of the boronic ester intermediate.
Step 3: Hydrolysis of the boronic ester to yield the final boronic acid product.
Industrial Production Methods: Industrial production of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid. It couples with various aryl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can undergo reduction reactions to form corresponding boranes.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation.
Boranes: Formed through reduction.
Chemistry:
Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Used in the synthesis of pharmaceutical intermediates.
Bioconjugation: Facilitates the attachment of biomolecules to surfaces or other molecules.
Industry:
Material Science: Used in the development of advanced materials such as polymers and nanomaterials.
Electronics: Plays a role in the synthesis of organic semiconductors.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the difluorophenylmethoxy group, making it less reactive.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a difluorophenylmethoxy group, affecting its reactivity and stability.
2,4-Difluorophenylboronic Acid: Similar in structure but lacks the methoxy group, leading to different reactivity patterns.
Uniqueness: {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid is unique due to the presence of both difluorophenyl and methoxy groups, which enhance its reactivity and stability. This makes it a valuable reagent in various chemical transformations, particularly in Suzuki-Miyaura cross-coupling reactions.
Propriétés
IUPAC Name |
[2-[(2,4-difluorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-10-6-5-9(12(16)7-10)8-19-13-4-2-1-3-11(13)14(17)18/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTAOABISMWPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=C(C=C(C=C2)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinone](/img/structure/B1423352.png)

![3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1423354.png)
![2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride](/img/structure/B1423355.png)
![1-{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B1423357.png)
![N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B1423358.png)
![(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1423359.png)
![Methyl 2-{4-hydroxy-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1423361.png)





![N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B1423370.png)
